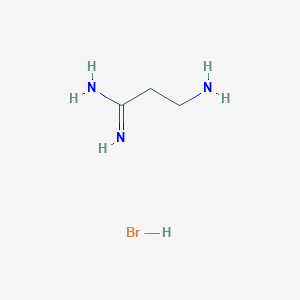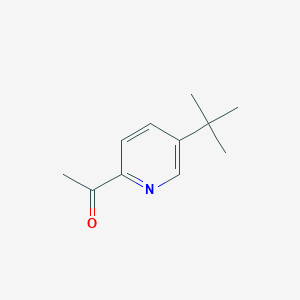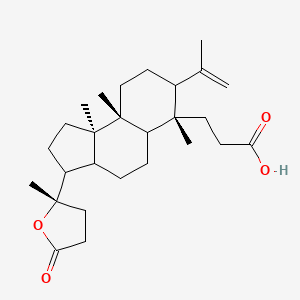
18-Nor-3,4-seco-5beta-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, gamma-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Nor-3,4-seco-5beta-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, gamma-lactone is a complex organic compound with a unique structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 18-Nor-3,4-seco-5beta-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, gamma-lactone involves multiple steps. The synthetic routes typically include the use of specific reagents and reaction conditions to achieve the desired product. Industrial production methods may vary, but they generally involve large-scale synthesis techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
18-Nor-3,4-seco-5beta-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, gamma-lactone has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic properties. Additionally, it has industrial applications in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
When compared to similar compounds, 18-Nor-3,4-seco-5beta-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, gamma-lactone stands out due to its unique structure and properties. Similar compounds include other cholane derivatives and lactones, which may share some structural features but differ in their specific chemical and biological activities.
Propiedades
Fórmula molecular |
C27H42O4 |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C27H42O4/c1-17(2)18-9-15-26(5)21(24(18,3)13-11-22(28)29)8-7-19-20(10-14-25(19,26)4)27(6)16-12-23(30)31-27/h18-21H,1,7-16H2,2-6H3,(H,28,29)/t18?,19?,20?,21?,24-,25+,26+,27-/m0/s1 |
Clave InChI |
LEKUPXHLKIIVCR-DNOPCOSESA-N |
SMILES isomérico |
CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)O)CCC3[C@]2(CCC3[C@@]4(CCC(=O)O4)C)C)C |
SMILES canónico |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(=O)O4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



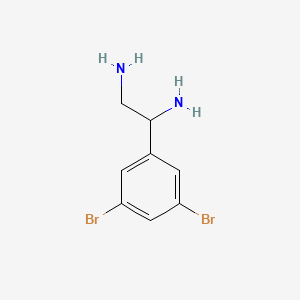
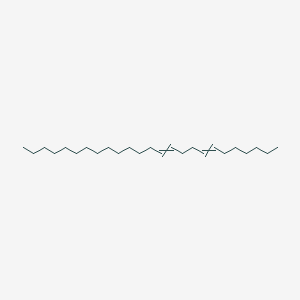

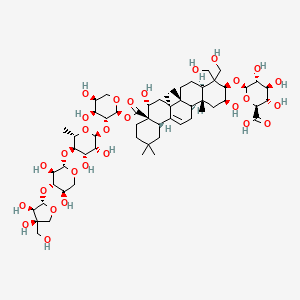
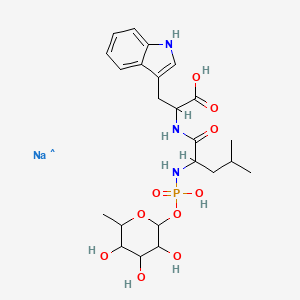
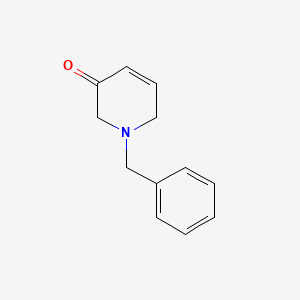

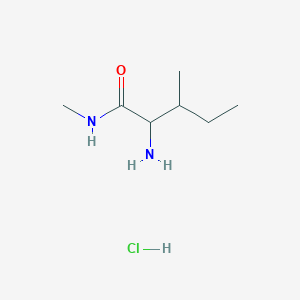
![(S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol](/img/structure/B12434900.png)

![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12434911.png)
